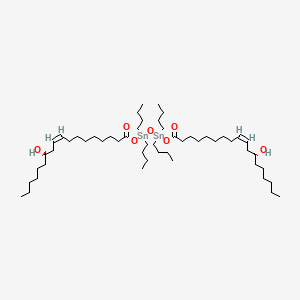
(R-(R*,R*-(Z,Z)))-1,1,3,3-Tetrabutyl-1,3-bis((12-hydroxy-1-oxooctadec-9-enyl)oxy)distannoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R-(R*,R*-(Z,Z)))-1,1,3,3-Tetrabutyl-1,3-bis((12-hydroxy-1-oxooctadec-9-enyl)oxy)distannoxane is a useful research compound. Its molecular formula is C52H102O7Sn2 and its molecular weight is 1076.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (R-(R,R-(Z,Z)))-1,1,3,3-Tetrabutyl-1,3-bis((12-hydroxy-1-oxooctadec-9-enyl)oxy)distannoxane** is a member of the distannoxane family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described as a distannoxane derivative featuring tetrabutyl groups and hydroxy fatty acid moieties. The presence of these functional groups suggests potential interactions with biological membranes and enzymes, which may influence its biological activity.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Distannoxane Backbone | Central tin atoms linked by oxygen |
| Tetrabutyl Groups | Four carbon chains providing hydrophobicity |
| Hydroxy Fatty Acid Moieties | Potential for interaction with lipid membranes |
Antimicrobial Activity
Research has indicated that distannoxane compounds exhibit varying degrees of antimicrobial activity. The presence of hydroxy fatty acid moieties may enhance their efficacy against certain bacterial strains due to increased membrane permeability.
- Mechanism : Distannoxanes may disrupt bacterial cell membranes or interfere with metabolic processes.
- Case Study : A study demonstrated that a related distannoxane compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Cancer Research
The cytotoxic effects of distannoxanes have been investigated in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.
- Assays Used :
- MTT assay for cell viability
- LDH release assay to assess membrane integrity
- Findings : In vitro studies showed that the compound led to significant cell death in HeLa cells, suggesting a potential application in cancer therapy .
The mechanisms through which distannoxanes exert their biological effects are multifaceted:
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can lead to oxidative stress, contributing to apoptosis in cancer cells.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, particularly in the S phase, affecting cellular proliferation .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Cell Cycle Effects | Causes S-phase arrest and increases sub-G1 population |
Toxicological Considerations
Despite promising biological activities, the safety profile of distannoxanes must be carefully evaluated. Reports indicate potential toxicity, including skin irritation and acute toxicity upon ingestion . Comprehensive toxicological assessments are essential for any therapeutic application.
Table 3: Toxicity Profile
| Toxicity Type | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed; causes skin irritation |
| Long-term Effects | Further studies required for chronic exposure |
属性
CAS 编号 |
75149-37-0 |
|---|---|
分子式 |
C52H102O7Sn2 |
分子量 |
1076.8 g/mol |
IUPAC 名称 |
[dibutyl-[dibutyl-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxystannyl]oxystannyl] (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/2C18H34O3.4C4H9.O.2Sn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;4*1-3-4-2;;;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2/b2*12-9-;;;;;;;/t2*17-;;;;;;;/m11......./s1 |
InChI 键 |
JSNNHYNCUGJNOM-CRZLRIDDSA-L |
手性 SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)O[Sn](O[Sn](OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)(CCCC)CCCC)(CCCC)CCCC |
规范 SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















